molecular formula C9H9F3O5S B1599350 3,5-Dimethoxyphenyl trifluoromethanesulfonate CAS No. 60319-09-7

3,5-Dimethoxyphenyl trifluoromethanesulfonate

Cat. No.: B1599350
CAS No.: 60319-09-7
M. Wt: 286.23 g/mol
InChI Key: XCOBIQQRDHVTAN-UHFFFAOYSA-N
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Description

It is a sulfonate ester of 3,5-dimethoxyphenyl alcohol and is commonly used as a coupling agent in organic synthesis. The compound is known for its ability to enhance the yield of desired products in chemical reactions and serves as a protecting group for alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethoxyphenyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxyphenyl alcohol with trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid. This reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxyphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Coupling Reactions: It is often used as a coupling agent to connect two or more chemical species, enhancing the yield of desired products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically require anhydrous conditions and may be carried out in solvents like dichloromethane, diethyl ether, or ethanol.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

Synthetic Applications

2.1. Nucleophilic Substitution Reactions

The triflate group facilitates nucleophilic substitutions, allowing for the introduction of various nucleophiles to the aromatic ring. This property is particularly useful in:

  • Suzuki Couplings : The compound can be employed in cross-coupling reactions with organoboron compounds to form biaryl compounds.
  • Heck Reactions : It serves as a substrate in Heck reactions to synthesize substituted alkenes.

2.2. Synthesis of Complex Molecules

The compound acts as an intermediate in the synthesis of more complex organic molecules. For instance, it has been used in:

  • Stereoselective Syntheses : Indium(III)-catalyzed reactions involving 3,5-dimethoxyphenyl triflate have yielded tricyclic frameworks with high stereoselectivity .
  • Formation of Diarylated Compounds : The coupling of 3,5-dimethoxyphenyl triflate with other aryl nucleophiles has produced diarylated compounds under various conditions .
Reaction TypeExample Use CaseYield
Suzuki CouplingFormation of biaryl compoundsVariable
Heck ReactionSynthesis of substituted alkenesVariable
Indium-CatalyzedStereoselective synthesis of tricyclicsUp to 90%
DiarylationCoupling with aryl nucleophilesUp to 90%

Biological Applications

Recent studies have explored the biological activities associated with derivatives of 3,5-dimethoxyphenyl trifluoromethanesulfonate:

  • Pharmacological Studies : Research indicates potential applications in drug development targeting central nervous system disorders. For example, compounds derived from this triflate have shown promise in modulating neurotransmitter receptors and inhibiting enzymes involved in neurotransmitter metabolism.
  • Enzyme Inhibition : Certain derivatives have been studied for their ability to inhibit fatty acid amide hydrolase (FAAH), which is relevant for pain and anxiety treatments .

Case Studies and Research Findings

Several studies illustrate the effectiveness and versatility of this compound:

  • Stereoselective Synthesis : A study demonstrated that the indium(III)-catalyzed reaction of this compound with enynes resulted in high yields of phenanthridines, showcasing its utility in synthesizing complex structures .
  • Triflate Coupling Reactions : Research highlighted solvent-free conditions that improved selectivity and yield when using this compound for diarylation reactions . This approach contributes to more sustainable synthetic practices by minimizing solvent use.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxyphenyl trifluoromethanesulfonate involves its ability to act as a strong electrophile, facilitating nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyphenol trifluoromethanesulfonate: A closely related compound with similar reactivity and applications.

    1-Cyclohexenyl trifluoromethanesulfonate: Another sulfonate ester used in organic synthesis.

    2-Bromo-6-(trimethylsilyl)phenyl triflate: A similar compound used in coupling reactions.

Uniqueness

3,5-Dimethoxyphenyl trifluoromethanesulfonate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of methoxy groups at the 3 and 5 positions can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and material science.

Biological Activity

3,5-Dimethoxyphenyl trifluoromethanesulfonate (C9H11F3O3S) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is synthesized through the reaction of 3,5-dimethoxyphenol with trifluoromethanesulfonic anhydride under controlled conditions. The synthesis typically employs bases like pyridine or triethylamine to neutralize byproducts such as hydrogen fluoride. This process can be scaled up for industrial applications while maintaining high yield and purity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its role as a reagent in the synthesis of biologically active molecules. Notably, it has been implicated in modulating cellular processes that influence signal transduction pathways and gene expression. This modulation can lead to alterations in cellular metabolism, suggesting potential therapeutic applications .

The compound is believed to interact with various molecular targets within biological systems. Its mechanisms include:

  • Receptor Modulation : Interaction with neurotransmitter receptors may affect neurotransmission and related biological processes.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, such as fatty acid amide hydrolase (FAAH), which plays a role in endocannabinoid signaling .

Case Studies and Experimental Data

  • FAAH Inhibition : A study reported that this compound inhibits FAAH activity in liver and peripheral tissues with a median effective dose (ED50) of 0.2 mg/kg intraperitoneally (i.p.), significantly lower than the ED50 for brain FAAH inhibition (40 mg/kg) .
    Tissue TypeED50 (mg/kg)
    Liver0.2
    Brain40
  • Cytotoxicity : In vitro assays indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, showing better activity than reference drugs like bleomycin .
    CompoundCell LineIC50 (µM)
    3,5-Dimethoxyphenyl TFMSFaDu (hypopharyngeal tumor)15
    BleomycinFaDu20

Applications in Drug Development

The ability of this compound to modulate biological pathways makes it a candidate for drug development. Its role in synthesizing compounds with anticancer properties highlights its potential utility in creating novel therapeutic agents.

Potential Therapeutic Areas

  • Cancer Therapy : Due to its cytotoxic properties against tumor cells.
  • Pain Management : Through its action on the endocannabinoid system via FAAH inhibition.
  • Neurodegenerative Diseases : Potential applications due to its interaction with neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dimethoxyphenyl trifluoromethanesulfonate with high purity?

  • Methodology :

  • Step 1 : Start with 3,5-dimethoxyphenol as the precursor. Activate the hydroxyl group using a triflating agent (e.g., trifluoromethanesulfonic anhydride) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
  • Step 2 : Add a base (e.g., triethylamine or pyridine) to scavenge protons and drive the reaction. Monitor progress via thin-layer chromatography (TLC) or HPLC .
  • Step 3 : Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity with NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and mass spectrometry .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Key Methods :

  • X-ray Diffraction (XRD) : Resolve crystal packing and molecular conformation, especially for derivatives used in dendritic materials (compare with 3,5-dimethoxybenzyl bromide structures in ) .
  • NMR Spectroscopy : Use <sup>19</sup>F NMR to confirm triflate group integrity and <sup>1</sup>H NMR to verify methoxy substituents.
  • Elemental Analysis : Validate stoichiometry, particularly if unexpected byproducts form during synthesis .

Advanced Research Questions

Q. How can contradictory data between NMR and XRD analyses be resolved for this compound?

  • Analysis Framework :

  • Scenario : Discrepancies may arise from dynamic conformational changes (NMR captures solution-state flexibility, while XRD shows solid-state rigidity).
  • Resolution : Perform variable-temperature NMR to assess rotational barriers of methoxy/triflate groups. Compare with computational models (DFT) to reconcile solid-state vs. solution-state behavior .
  • Example : highlights conformation differences in 3,5-dimethoxyphenyl rings between XRD structures and other derivatives, suggesting steric or electronic influences .

Q. What factors influence the stability of this compound in nucleophilic substitution reactions?

  • Critical Parameters :

  • Moisture Sensitivity : The triflate group is highly electrophilic but prone to hydrolysis. Use anhydrous solvents (e.g., THF stored over molecular sieves) and inert atmospheres (N2/Ar) .
  • Temperature Control : Elevated temperatures accelerate decomposition. Optimize reaction conditions between 0–25°C for sensitive substrates.
  • Steric Effects : Bulky nucleophiles may require longer reaction times due to hindered access to the electrophilic sulfur center. Compare reactivity with less hindered analogs (e.g., phenyl triflates in ) .

Q. How can researchers design derivatives of this compound for specific applications (e.g., dendritic materials or catalysts)?

  • Strategic Modifications :

  • Functional Group Tuning : Replace methoxy groups with electron-withdrawing/donating substituents to modulate electronic properties.
  • Cross-Coupling Compatibility : Use the triflate as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. Validate coupling efficiency with Pd-based catalysts and diverse boronic acids .
  • Structural Insights : Refer to ’s discussion on 3,5-dimethoxybenzyl bromide derivatives as dendritic building blocks for inspiration .

Q. Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent yields in large-scale syntheses of this compound?

  • Troubleshooting Protocol :

  • Scale-Up Challenges : Poor mixing or exothermicity in large batches. Use dropwise addition of triflating agent and cooling baths.
  • Byproduct Formation : Detect impurities via GC-MS. Adjust stoichiometry (e.g., excess triflic anhydride) or switch to a more selective base (e.g., 2,6-lutidine instead of Et3N) .

Q. Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Best Practices :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize triflate residues with a saturated sodium bicarbonate solution before disposal.
  • Storage : Keep in airtight containers under inert gas, away from moisture and light .

Properties

IUPAC Name

(3,5-dimethoxyphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O5S/c1-15-6-3-7(16-2)5-8(4-6)17-18(13,14)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOBIQQRDHVTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407746
Record name 3,5-Dimethoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60319-09-7
Record name 3,5-Dimethoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethoxyphenyl trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3,5-Dimethoxyphenyl trifluoromethanesulfonate
3,5-Dimethoxyphenyl trifluoromethanesulfonate
3,5-Dimethoxyphenyl trifluoromethanesulfonate
3,5-Dimethoxyphenyl trifluoromethanesulfonate
3,5-Dimethoxyphenyl trifluoromethanesulfonate
3,5-Dimethoxyphenyl trifluoromethanesulfonate

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